2-Benzoyl-1,3-dihydro-2H-isoindole
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Overview
Description
2-Benzoyl-1,3-dihydro-2H-isoindole is a heterocyclic compound that belongs to the isoindoline family. Isoindolines are known for their diverse biological activities and are present in many synthetic compounds, natural products, and bioactive small molecules . The structure of this compound consists of an isoindoline core with a benzoyl group attached, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-1,3-dihydro-2H-isoindole typically involves the condensation of phthalic anhydride with aniline derivatives, followed by cyclization and subsequent benzoylation. One common method involves the reaction of phthalic anhydride with aniline in the presence of a dehydrating agent such as acetic anhydride, followed by cyclization to form isoindoline-1,3-dione. The final step involves the benzoylation of isoindoline-1,3-dione using benzoyl chloride under basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance reaction efficiency and yield. The use of green chemistry principles, such as solventless reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Benzoyl-1,3-dihydro-2H-isoindole undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming 2-hydroxyisoindoline.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzoyl group or the isoindoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base are commonly employed.
Major Products: The major products formed from these reactions include various substituted isoindolines and isoindoline-1,3-dione derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
2-Benzoyl-1,3-dihydro-2H-isoindole has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Isoindoline derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Compounds derived from this compound are being investigated for their anticancer, antiviral, and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-Benzoyl-1,3-dihydro-2H-isoindole and its derivatives often involves interaction with specific molecular targets such as enzymes and receptorsThe inhibition of β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Isoindoline-1,3-dione: Known for its use in the synthesis of various pharmaceuticals.
Phthalimide: Widely used as a precursor in organic synthesis and as a building block for bioactive compounds.
2-Benzylisoindoline: Another isoindoline derivative with significant biological activity.
Uniqueness: 2-Benzoyl-1,3-dihydro-2H-isoindole stands out due to its unique benzoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .
Properties
CAS No. |
18913-39-8 |
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Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1,3-dihydroisoindol-2-yl(phenyl)methanone |
InChI |
InChI=1S/C15H13NO/c17-15(12-6-2-1-3-7-12)16-10-13-8-4-5-9-14(13)11-16/h1-9H,10-11H2 |
InChI Key |
IWCBUAOAIGSAGV-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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